CES2 Inhibition Potency: Head-to-Head Comparison Against Loperamide, a Reference CES2 Inhibitor
The target compound demonstrates substantially greater inhibition potency against human carboxylesterase 2 (CES2) compared to loperamide, a widely used reference CES2 inhibitor. In human liver microsome assays using fluorescein diacetate as substrate with a 10-minute preincubation protocol, the target compound exhibited a CES2 Ki value of 42 nM [1]. By comparison, loperamide's reported CES2 Ki is 1,500 nM (1.5 μM) under comparable assay conditions . This represents an approximately 36-fold greater binding affinity for CES2. The IC50 data reinforce this finding: the target compound's CES2 IC50 of 20 nM [1] contrasts with loperamide's CES2 IC50 in the micromolar range (approximately 270–1,500 nM depending on assay conditions) . This potency advantage positions the target compound as a higher-affinity tool for CES2 inhibition studies.
| Evidence Dimension | CES2 inhibition potency (Ki and IC50) |
|---|---|
| Target Compound Data | CES2 Ki: 42 nM; CES2 IC50: 20 nM [1] |
| Comparator Or Baseline | Loperamide: CES2 Ki: 1,500 nM (1.5 μM); CES2 IC50: ~270–1,500 nM |
| Quantified Difference | ~36-fold greater CES2 binding affinity (Ki); ~14–75-fold greater CES2 inhibition potency (IC50) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10-min preincubation [1]; comparable CES2 assay conditions from independent studies |
Why This Matters
For researchers requiring potent CES2 inhibition to study ester-containing prodrug activation or drug-drug interactions, the substantially higher affinity of the target compound compared to the standard reference tool loperamide translates to lower required working concentrations and potentially reduced off-target effects at CES1.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). CES2 IC50: 20 nM; CES2 Ki: 42 nM. Assay: Inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate, 10-min preincubation. Entry ID: 50047214. View Source
